molecular formula C4H10N2O B079666 1,4-Diamino-2-butanone CAS No. 13123-70-1

1,4-Diamino-2-butanone

Cat. No. B079666
CAS RN: 13123-70-1
M. Wt: 102.14 g/mol
InChI Key: ODANWMOQWMHGCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diamino-2-butanone, also known as DAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DAB is a white crystalline powder that is soluble in water and ethanol. It is a derivative of the amino acid threonine and is commonly used in the synthesis of biologically active compounds.

Mechanism Of Action

1,4-Diamino-2-butanone exerts its biological activity through the inhibition of various enzymes and proteins. It has been shown to inhibit the growth of cancer cells by blocking the activity of enzymes involved in DNA replication and repair. 1,4-Diamino-2-butanone also inhibits the activity of enzymes involved in the production of certain neurotransmitters, leading to its potential application in the treatment of neurological disorders.

Biochemical And Physiological Effects

1,4-Diamino-2-butanone has been found to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells. 1,4-Diamino-2-butanone has also been found to increase the levels of certain neurotransmitters in the brain, leading to improved cognitive function.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,4-Diamino-2-butanone is its high yield and ease of synthesis. Additionally, 1,4-Diamino-2-butanone is relatively stable and can be stored for long periods of time. However, 1,4-Diamino-2-butanone has a relatively short half-life and can be rapidly metabolized in the body, making it difficult to study its long-term effects.

Future Directions

There are a number of potential future directions for research on 1,4-Diamino-2-butanone. One area of interest is the development of novel 1,4-Diamino-2-butanone derivatives with improved biological activity. Additionally, further studies are needed to fully elucidate the mechanisms of action of 1,4-Diamino-2-butanone and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1,4-Diamino-2-butanone will be important for the continued study of this promising compound.

Synthesis Methods

1,4-Diamino-2-butanone can be synthesized through various methods, including the reaction of threonine with formaldehyde and ammonia, as well as the reduction of 2-amino-3-butanone with sodium borohydride. The latter method is more commonly used due to its simplicity and high yield.

Scientific Research Applications

1,4-Diamino-2-butanone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. Additionally, 1,4-Diamino-2-butanone has shown promising results in the treatment of cancer and neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

1,4-diaminobutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O/c5-2-1-4(7)3-6/h1-3,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODANWMOQWMHGCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13123-70-1 (Parent), 3660-09-1 (di-hydrochloride)
Record name 1,4-Diaminobutan-2-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30927135
Record name 1,4-Diaminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diamino-2-butanone

CAS RN

3660-09-1, 13123-70-1
Record name 1,4-Diaminobutan-2-one dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003660091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013123701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Diaminobutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diaminobutan-2-one dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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